1,4,7,10-四氮杂环十二烷-1,7-二乙酸

描述

Synthesis Analysis

The synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) involves a new and efficient methodology utilizing bis-imidazoline with 1,2-dibromoethane, achieving an overall yield of approximately 65%. This process facilitates the production of cyclen at a multigram scale through a simple, three-step synthesis (Athey & Kiefer, 2002). Further innovations in synthesis routes have provided improved methods for synthesizing derivatives like 1-benzyl-cyclen and cyclen-acetic acid ethyl ester, critical for developing metal-coded DOTA-based affinity tags, showcasing the advancements in synthetic strategies for these compounds (Kohl et al., 2007).

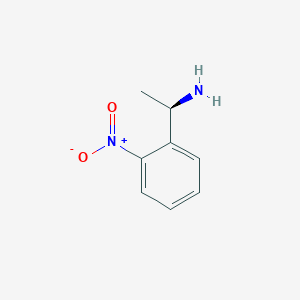

Molecular Structure Analysis

The molecular structure of cyclen derivatives is characterized by their ability to form stable complexes with metal ions, such as copper(II), through a distorted octahedral geometry. Studies have revealed that these complexes exhibit remarkable stability and specificity, with the molecular structure significantly influencing their chemical and physical properties (Barbaro et al., 2000).

Chemical Reactions and Properties

Cyclen and its derivatives undergo various chemical reactions to form complexes with metal ions, which are crucial for their application in molecular imaging and as contrast agents in MRI. The reactivity of these compounds towards metal ions results in complexes with high stability and specificity, which can be tailored for specific applications by modifying the cyclen backbone or its substituents (Kriemen et al., 2015).

Physical Properties Analysis

The physical properties of cyclen-based compounds, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of the substituents attached to the cyclen backbone. Research into the synthesis and characterization of these compounds provides valuable insights into optimizing their physical properties for specific applications (Li et al., 2009).

Chemical Properties Analysis

The chemical properties of 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid and its derivatives, such as reactivity towards metal ions, acidity, and basicity, are foundational to their use in chelation therapy, radiopharmaceuticals, and contrast agents. These properties are determined by the ligands' ability to form stable and specific complexes with various metal ions, which is a function of their molecular structure and the electronic environment provided by the nitrogen atoms and the acetic acid groups (Viola-Villegas & Doyle, 2009).

科学研究应用

双功能螯合剂的合成用于分子成像:它用于合成双功能螯合剂,这是创建用于分子成像的二价成像剂的基本组分 (Riss 等人,2012).

超氧化物阴离子清除剂和抗炎化合物的开发:该化合物与 Mn(II) 形成稳定的配合物,显示出作为超氧化物离子清除剂和抗炎剂的潜力。这些配合物在减少细胞中的氧化损伤和改善动物炎症模型中的结果方面是有效的 (Failli 等人,2009).

核磁共振弛豫法和计算研究:它因其在核磁共振弛豫法和计算研究中与 Mn(II) 的相互作用而受到研究,提供了对这些配合物在溶液中的结构和行为的见解 (Rolla 等人,2013).

磁共振成像 (MRI) 造影剂:它的结构单元是几种 MRI 造影剂的组成部分。这些造影剂能够感应 Zn2+ 和 Ca2+ 等金属离子的波动,并且已在体外和体内进行了测试 (Tircsó 等人,2020).

癌细胞正电子发射断层扫描 (PET) 剂的开发:该化合物的衍生物用于合成氨基酸衍生物,用于癌细胞的 PET 成像,显示出高标记效率和肿瘤细胞摄取 (Shetty 等人,2010).

合成中的微波技术:其衍生物已使用微波技术合成,提高了合成过程中的效率和产率 (王艳辉,2007).

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging . This crossover of modalities has been possible due to the versatility of DOTA firstly, to complex a variety of metal ions and secondly, the ease with which it can be modified for different disease states .

属性

IUPAC Name |

2-[7-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4/c17-11(18)9-15-5-1-13-2-6-16(10-12(19)20)8-4-14-3-7-15/h13-14H,1-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSJFVXUOKRIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

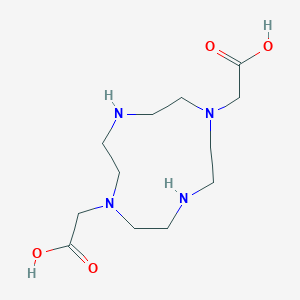

Canonical SMILES |

C1CN(CCNCCN(CCN1)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |

CAS RN |

112193-75-6 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KN864Z5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)